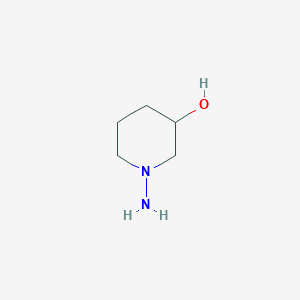

3-Piperidinol, 1-amino-

Description

Significance of the Piperidine (B6355638) Heterocycle in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical science. nih.govresearchgate.net Its prevalence is a testament to its versatility as a building block in the construction of medicinal agents. nih.govelsevier.com Piperidine and its derivatives are fundamental components in over 70 commercially available drugs, including several blockbuster pharmaceuticals. researchgate.netelsevier.com This widespread use stems from the fact that heterocyclic compounds are of central importance to medicinal chemistry, with a high percentage of FDA-approved small-molecule drugs featuring such rings in their structures. researchgate.netelsevier.com

The piperidine scaffold is present in numerous classes of pharmaceuticals and natural alkaloids. nih.gov Its derivatives have been successfully developed into drugs with a wide array of biological activities, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netugent.be The structural and chemical properties of the piperidine ring allow it to serve as a versatile framework that can be readily modified to optimize pharmacological activity, making it an attractive starting point for drug discovery campaigns. elsevier.comugent.be

Overview of N-Functionalized Piperidines and Their Pharmacological Relevance

The nitrogen atom within the piperidine ring provides a convenient site for chemical modification, a process known as N-functionalization. acs.org This strategy is a cornerstone of medicinal chemistry, as altering the substituent on the nitrogen atom can profoundly influence a molecule's physicochemical properties, such as its polarity, basicity, and lipophilicity. These changes, in turn, can modulate the compound's pharmacokinetic profile and its binding affinity for biological targets. researchgate.net

The pharmacological relevance of N-functionalized piperidines is extensive and diverse. For instance, different functional groups attached to the piperidine nitrogen can lead to compounds that act as CNS modulators, anticoagulants, or antiaggregants. researchgate.netugent.be Research has shown that N-functionalization is a key strategy in developing inhibitors for various enzymes and ligands for a range of receptors. For example, new derivatives of piperidine bearing a 1,2,3-triazole ring linked via the nitrogen atom have been designed and synthesized to study their potential interactions with dopamine (B1211576) receptors. researchgate.net The ability to systematically alter the N-substituent allows chemists to fine-tune the biological activity of the piperidine core, leading to the discovery of potent and selective therapeutic agents. mdpi.com

The Unique Structural Features and Research Rationale for the 3-Piperidinol, 1-amino- Scaffold

The compound 3-Piperidinol, 1-amino- represents a specific and intriguing variation of the piperidine scaffold. Its structure is characterized by two key functionalizations: a hydroxyl (-OH) group at the 3-position of the ring and an amino (-NH2) group attached directly to the ring nitrogen (N1 position).

Structural Features:

Piperidine Core: A saturated six-membered nitrogen-containing heterocycle that provides a robust and conformationally defined framework. nih.gov

3-Hydroxyl Group: The presence of a hydroxyl group introduces a polar, hydrogen-bond donating and accepting moiety. This can facilitate interactions with biological targets and influence water solubility. cymitquimica.com The stereochemistry at this position (R or S) can be critical for biological activity. smolecule.com

N-Amino Group: The attachment of an amino group to the nitrogen of the piperidine ring (an N-amino or 1-amino functionality) creates a hydrazine-like structure. This feature significantly alters the electronic properties and basicity of the ring nitrogen compared to a typical tertiary amine.

The research rationale for investigating the 3-Piperidinol, 1-amino- scaffold is rooted in the unique combination of these functional groups. The 3-hydroxy-piperidine motif is a versatile chiral building block used in the synthesis of many naturally occurring alkaloids and bioactive compounds. uni-regensburg.de The hydroxyl group can act as a key pharmacophoric feature, forming crucial hydrogen bonds with target proteins, as seen in the design of inhibitors for various enzymes. nih.govresearchgate.net

Simultaneously, the N-amino functionality is a relatively less common but interesting feature in drug design. It can serve as a reactive handle for further derivatization or participate directly in binding interactions. The exploration of N-amino piperidines and related N-substituted heterocycles is driven by the search for novel chemical space and new modes of biological action. mdpi.com Therefore, the 3-Piperidinol, 1-amino- scaffold combines the established utility of the 3-hydroxypiperidine (B146073) core with the novel potential of an N-amino substituent, making it a compelling target for synthetic and medicinal chemistry research aimed at discovering new therapeutic agents.

Data Tables

Table 1: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 3-Piperidinol, 1-amino- | Not available | C₅H₁₂N₂O |

| (S)-(+)-3-Amino-1-Boc-piperidine | 625471-18-3 | C₁₀H₂₀N₂O₂ sigmaaldrich.com |

| 1-(2-aminoethyl)piperidin-3-ol | 847499-95-0 | C₇H₁₆N₂O cymitquimica.com |

| 1-Amino-4-piperidinol | 79414-82-7 | Not available chemsrc.com |

| N-Ethyl-3-piperidinol | 13444-24-1 | C₇H₁₅NO koeichem.comchemeo.com |

| 4-Piperidinol | 5382-16-1 | Not available chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-aminopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-3-1-2-5(8)4-7/h5,8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZVCCWYHSHJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293225 | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151666-28-3, 75332-31-9 | |

| Record name | 1-Amino-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151666-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Biology of 3 Piperidinol, 1 Amino Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The potency and selectivity of 1-amino-3-piperidinol derivatives are highly sensitive to the nature and placement of various substituents on the core structure. Medicinal chemistry campaigns have systematically modified different parts of the scaffold to map the SAR and optimize pharmacological properties.

For instance, the N1-substituent often includes functionalities capable of forming hydrogen bonds or coordinating with the heme iron, which is a central feature of the IDO1 active site. nih.gov The nature of this substituent can dictate the mechanism of inhibition, with some derivatives acting as irreversible inhibitors. selleckchem.com The size, electronics, and hydrogen-bonding capacity of the group attached to the N1-amino position must be carefully balanced to achieve high affinity and selectivity. Bulky substituents, for example, can enhance inhibitory activity if they can occupy a hydrophobic pocket within the active site, but may also lead to a loss of activity if they introduce steric clashes. nih.gov

| Compound | N1-Substituent | IDO1 IC50 (nM) |

|---|---|---|

| Reference Compound | -H | >10000 |

| Analog A | -C(O)NH2 (Carboxamide) | 520 |

| Analog B | -S(O)2NH2 (Sulfonamide) | 85 |

| Analog C (Linrodostat-like) | -C(O)NH-SO2-Aryl | 1.7 |

This table presents hypothetical yet representative data illustrating the profound impact of N1-substituent modifications on IDO1 inhibitory activity, based on principles observed in medicinal chemistry literature.

The hydroxyl group at the C3 position is another defining feature of the scaffold, contributing significantly to the molecule's polarity and its ability to form hydrogen bonds. The stereochemistry of this hydroxyl group is often critical for biological activity. A specific stereoisomer will typically orient the hydroxyl group into a position that allows for a favorable hydrogen bond with a key amino acid residue in the target's active site, whereas the other isomer will not. rsc.org

In the case of the clinical candidate Linrodostat, the (R)-stereoisomer at the C3 position of the piperidine (B6355638) ring is specified, highlighting the stereoselectivity of its interaction with IDO1. guidetopharmacology.orgguidetopharmacology.org This precise spatial arrangement is necessary to engage with the binding pocket optimally. Replacing the hydroxyl group or altering its stereochemistry often leads to a significant loss of potency. cancer.gov Functionalization of the hydroxyl group, for instance, through etherification or esterification, can modulate properties like cell permeability and metabolic stability, but often at the cost of reduced binding affinity if the hydrogen bond is crucial for target engagement.

| Compound | C3-Stereochemistry | C3-Functionalization | Relative Potency |

|---|---|---|---|

| Isomer A (Linrodostat-like) | (R) | -OH | 100% |

| Isomer B | (S) | -OH | <10% |

| Analog D | (R) | -OCH3 (Ether) | 15% |

| Analog E | Racemic | -OH | ~50% |

This table illustrates the critical importance of the C3-hydroxyl group's stereochemistry and its availability for hydrogen bonding. Data is representative of typical SAR findings for chiral molecules.

Beyond the N1 and C3 positions, substituents on other parts of the molecule, including any peripheral aromatic rings and the piperidine ring itself, are systematically varied to fine-tune activity and pharmacokinetic properties. For IDO1 inhibitors, these peripheral groups often interact with hydrophobic pockets (termed A and B pockets) within the active site. nih.gov

For example, in derivatives containing a phenyl group, the substitution pattern on this ring can dramatically affect potency. Electron-withdrawing groups, such as chloro or cyano groups, in specific positions can enhance π-π or other electronic interactions with aromatic residues like Tyr126 in the IDO1 active site. nih.gov Similarly, adding small alkyl groups to the piperidine ring itself can influence the conformation of the ring and its substituents, potentially leading to improved binding, but larger groups may be detrimental. researchgate.net

| Compound | Peripheral Group | Substitution | IDO1 HeLa Cell IC50 (nM) |

|---|---|---|---|

| Analog F | Phenyl | -H | 150 |

| Analog G | Phenyl | 4-Fluoro | 45 |

| Analog H | Phenyl | 4-Chloro | 25 |

| Analog I | Naphthyl | - | >500 |

Data in this table is representative of SAR studies on IDO1 inhibitors, showing how modifications to peripheral aromatic rings influence cellular potency. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies for Novel Analogues

Pharmacophore modeling is a powerful computational tool used in the design and optimization of novel 1-amino-3-piperidinol derivatives. A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov

For IDO1 inhibitors, a typical pharmacophore model consists of key features derived from known potent ligands. researchgate.net These often include:

A metal-coordinating feature, representing the group that interacts with the heme iron.

One or more hydrogen bond acceptors.

One or more hydrogen bond donors.

Several hydrophobic/aromatic regions that map to the corresponding pockets in the active site.

The 1-amino-3-piperidinol scaffold effectively presents these features in the correct spatial orientation. The C3-hydroxyl group can act as a hydrogen bond donor or acceptor, while the N1-substituent can be designed to include the heme-interacting moiety. The peripheral chains attached to the core structure are positioned to occupy the hydrophobic pockets. This model is then used to perform virtual screening of large compound libraries to identify new molecules with diverse chemical structures that match the pharmacophore and are therefore likely to be active. elsevierpure.com It also guides the lead optimization process by predicting which modifications to an existing lead compound are likely to enhance its activity.

Investigation of Binding Modes and Molecular Recognition Processes in Biological Systems

Understanding the precise binding mode of 1-amino-3-piperidinol derivatives within the active site of their target is crucial for rational drug design. Techniques such as X-ray crystallography, molecular docking, and molecular dynamics (MD) simulations are employed to visualize and analyze these interactions at an atomic level. nih.govnih.govmdpi.com

In the context of IDO1, docking and crystallographic studies reveal that inhibitors based on this scaffold bind in the active site near the heme cofactor. nih.gov The key molecular recognition processes include:

Heme Interaction: A key feature of many potent IDO1 inhibitors is direct coordination to the heme iron atom via a nitrogen or oxygen atom in the inhibitor. In the case of Linrodostat, the mechanism involves competing with the heme cofactor for binding to the apo-form of the enzyme. guidetopharmacology.orgguidetopharmacology.org

Hydrogen Bonding: The C3-hydroxyl group of the piperidine ring is often positioned to form a critical hydrogen bond with the side chain of a key residue, such as Ser167. Other hydrogen bonds can be formed by the N1-substituent.

Hydrophobic and π-Interactions: Peripheral aromatic rings on the inhibitor fit into well-defined hydrophobic pockets. For example, a cyanophenyl group can form favorable edge-to-face π-stacking interactions with aromatic residues like Tyr126. nih.gov

MD simulations provide further insight into the dynamic nature of the ligand-protein complex, revealing the stability of these interactions over time and highlighting the roles of specific water molecules in mediating binding. nih.gov This detailed understanding of molecular recognition allows for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Pharmacological and Biological Evaluation of 3 Piperidinol, 1 Amino and Analogues

Modulation of Enzymatic Systems

Arylamine N-acetyltransferase (NAT) Inhibition and Mechanism of Action

No studies were identified that investigated the inhibitory effects or mechanism of action of 3-Piperidinol, 1-amino- on Arylamine N-acetyltransferase (NAT) enzymes.

Glycine Transporter Type 1 (GlyT1) Inhibition Studies

There is no available research on the interaction between 3-Piperidinol, 1-amino- and the Glycine Transporter Type 1 (GlyT1).

Monoamine Oxidase (MAO) Inhibition Profiling

Scientific literature lacks any data on the profiling of 3-Piperidinol, 1-amino- as an inhibitor of Monoamine Oxidase (MAO).

Exploration of Other Enzymatic Target Interactions

No other enzymatic target interactions for 3-Piperidinol, 1-amino- have been reported in the searched scientific literature.

Ligand-Receptor Interaction Profiling

Affinity and Efficacy at G-Protein Coupled Receptors (GPCRs)

There are no published studies detailing the affinity or efficacy of 3-Piperidinol, 1-amino- at any G-Protein Coupled Receptors (GPCRs).

While research exists on various other piperidine (B6355638) derivatives and their interactions with these biological targets, the strict focus of this article on "3-Piperidinol, 1-amino-" prevents the inclusion of data from related but distinct chemical entities. The absence of specific data for the requested compound precludes the creation of the detailed, data-driven article as outlined.

Neurotransmitter Receptor Modulation (e.g., Serotonin, Dopamine (B1211576) Pathways)

The piperidine scaffold is a key structural feature in a variety of compounds that modulate neurotransmitter systems. Alterations in dopamine (DA) and serotonin (5-HT) pathways have been linked to several mental disorders, and research indicates that 5-HT receptors modulate dopaminergic neuron function.

While direct studies on 1-amino-3-piperidinol are limited, its analogues have shown significant activity. For instance, certain piperidine derivatives act as agonists for both dopamine D2 and serotonin 5-HT1A receptors. Specifically, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines, which are structurally related to piperidines, have been synthesized and found to possess multitarget agonist activity at D2, D3, and 5-HT1A receptors.

Furthermore, the piperidine ring is a core component of modulators for other critical neurotransmitter receptors. Analogues such as 4-hydroxypiperidines have been developed as potent antagonists for the histamine H3 receptor, which is a presynaptic autoreceptor that controls the release of histamine and other neurotransmitters in the central nervous system. The modulation of γ-aminobutyric acid (GABA) type A (GABA-A) receptors, which induces inhibitory synaptic neurotransmission, has been observed with piperine (1-piperoylpiperidine). This interaction is dependent on the receptor's subunit composition. Another analogue, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), has been identified as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor.

Opioid and Nociceptin (N/OFQ) Receptor Ligand Investigations

The piperidine structure is a recognized pharmacophore for ligands targeting both classical opioid receptors and the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. The N/OFQ system is involved in a wide range of biological functions, including pain, anxiety, and memory.

Investigations into N-(4-piperidinyl)-2-indolinones have revealed a new class of ligands for the nociceptin receptor (NOP). Within this class, modifications to the N-1 substituent of the piperidine ring can dramatically alter the functional activity, yielding both potent agonists and antagonists. This is reminiscent of how changes to the nitrogen substituent in morphine can convert a µ-opioid agonist into a potent antagonist. The 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold, in particular, has been noted in the development of N/OFQ receptor ligands.

In the realm of classical opioid receptors, derivatives of 4-amino methyl piperidine have been synthesized and explored for their analgesic potential via the µ-opioid receptor. Molecular docking studies of these compounds have shown strong binding affinities to the receptor, comparable to standards like morphine and fentanyl.

In Vitro Biological Screening and Cellular Assays

Antimicrobial and Antitubercular Efficacy

Analogues of 1-amino-3-piperidinol have demonstrated significant antimicrobial and, most notably, antitubercular activity. A piperidinol-containing compound, designated PIPD1, is reported to be active against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. ijnrd.org Its mechanism of action involves the direct inhibition of the mycolic acid flippase activity of the MmpL3 transporter, a crucial component for the mycobacterial cell wall synthesis. ijnrd.org The bactericidal activity of PIPD1 is both dose- and time-dependent. ijnrd.org

A library of piperidinol analogues was synthesized to explore the structure-activity relationship for anti-tuberculosis activity. chemrxiv.orgnih.gov This effort led to the identification of potent compounds, although some exhibited side effects in vivo, potentially due to the secondary pharmacology of the aryl piperidinol core. chemrxiv.orgnih.gov Further studies on a piperidinol compound and a bis-Mannich base analogue showed they are selective for mycobacteria and induce rapid killing, with a favorable cytotoxicity selectivity index of over 30-fold. researchgate.net

Beyond mycobacteria, various piperidine derivatives have shown broad-spectrum antibacterial activity. Quinolones bearing a (3S)-amino-(4R)-ethylpiperidine side chain are highly potent against both Gram-positive and Gram-negative organisms, including resistant pathogens like Staphylococcus aureus (MRCR) and Streptococcus pneumoniae (PR). Other synthesized piperidine derivatives have also been found to be active against Staphylococcus aureus and Escherichia coli. nih.gov

| Compound | Target Organism | Activity Metric | Value | Mechanism of Action |

|---|---|---|---|---|

| PIPD1 | M. tuberculosis H37Rv | MIC | 0.125 µg/mL | Inhibition of MmpL3 Flippase Activity ijnrd.org |

| PIPD1 | M. tuberculosis H37Rv | MBC99 | 0.25 µg/mL | Inhibition of MmpL3 Flippase Activity ijnrd.org |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | M. tuberculosis | MIC | 1.5 µg/mL | Not specified chemrxiv.org |

| 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | M. tuberculosis | MIC | >50 µg/mL | Not specified chemrxiv.org |

Anti-inflammatory Actions and Underlying Mechanisms

The piperidine scaffold is present in numerous compounds with recognized anti-inflammatory properties. ijnrd.orgresearchgate.net The natural alkaloid piperine, which contains a piperidine ring, has been shown to possess anti-inflammatory, antinociceptive, and antiarthritic effects. nih.gov Its mechanism involves inhibiting the production of proinflammatory mediators in fibroblast-like synoviocytes and reducing inflammatory symptoms in animal models of arthritis. nih.gov Piperine can inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor in the inflammatory response, by targeting the IκB kinase.

Direct evaluation of a specific piperidinol analogue, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), demonstrated significant anti-inflammatory activity in both acute and chronic inflammation models. nih.gov In a carrageenan-induced paw edema test, compound C1 reduced swelling by up to 90.32%. nih.gov It also showed a 46.1% antiproliferative effect in a cotton pellet granuloma test and significantly inhibited hyaluronidase-induced capillary permeability. nih.gov

Other complex piperidine derivatives, such as diarylidene-N-methyl-4-piperidones, have been synthesized as curcumin analogues. chemrxiv.orgresearchgate.net These compounds were shown to reduce inflammatory markers and nitric oxide (NO) production in inflamed RAW264.7 macrophages to an extent similar to or better than curcumin. chemrxiv.org

Cytotoxicity and Anticancer Activity Evaluations

Various classes of piperidine and piperidinol derivatives have been evaluated for their potential as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. The piperidine ring is a core structure in compounds that regulate crucial signaling pathways involved in cancer, such as STAT-3, NF-κB, and PI3k/Akt.

One study on a synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, showed a high cytotoxic effect on A549 lung cancer cells, with an IC50 of 32.43 µM. scielo.org.mx Another class, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, demonstrated cytotoxic effects against various hematological cancer cell lines, including myeloma, leukemia, and natural killer t-cell lymphoma. eurekaselect.com These compounds were found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. eurekaselect.com

Furthermore, novel aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives have shown potent activity against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines, with GI50 values in the sub-micromolar range. nih.gov

| Compound Class | Cell Line | Cancer Type | Activity Metric | Value |

|---|---|---|---|---|

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung Cancer | IC50 | 32.43 µM scielo.org.mx |

| 3,5-bis(arylidene)-4-piperidone derivatives | HeLa | Cervical Cancer | GI50 | 0.15–0.28 μM nih.gov |

| 3,5-bis(arylidene)-4-piperidone derivatives | HCT116 | Colon Cancer | GI50 | 0.15–0.28 μM nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Demonstrated cytotoxic effects in myeloma, leukemia, and natural killer t-cell lymphoma cell lines eurekaselect.com |

Neuroprotective and Central Nervous System (CNS)-Related Effects

The modulation of neurotransmitter systems by piperidine analogues, as discussed previously, underlies their various effects on the central nervous system. The natural product piperine and its synthetic derivatives have been shown to modulate GABA-A receptors, leading to anxiolytic and anticonvulsant effects in animal models.

The engagement of piperidine-based ligands with the N/OFQ receptor system also points to significant CNS-related activities. This system is implicated in regulating anxiety, learning, and memory. Agonists of the NOP receptor are being investigated as potential anxiolytics and treatments for drug abuse. The wide distribution of the NOP receptor throughout the brain, including in regions controlling instinctive and emotional behaviors, highlights the potential for its ligands to have profound CNS effects.

Computational Chemistry and in Silico Modeling for 3 Piperidinol, 1 Amino Research

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 3-Piperidinol, 1-amino-, MD simulations are crucial for understanding its conformational flexibility and the stability of its different spatial arrangements. The piperidine (B6355638) ring is known to exist primarily in a chair conformation, but substituents can influence the energetic preference for axial versus equatorial positions. rsc.org

The simulation process begins by creating a system containing the molecule of interest, typically solvated in a box of water molecules to mimic physiological conditions. ijpras.commun.ca A force field, such as OPLS-AA or CHARMM27, is chosen to define the potential energy of the system based on the positions of its atoms. nih.govnih.gov The simulation then calculates the forces on each atom and integrates Newton's equations of motion to track their trajectories over a set period, often on the scale of nanoseconds to microseconds. ijpras.commdpi.com

Analysis of the resulting trajectory provides a wealth of information. Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. mdpi.com A stable RMSD plot over time suggests that the molecule has reached equilibrium. ijpras.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuations of individual atoms or residues from their average position, highlighting flexible regions of the molecule. ijpras.com

By analyzing these parameters, researchers can identify the most stable conformations of 3-Piperidinol, 1-amino-, the energy barriers between different conformations, and how its structure might change in different environments or upon interaction with other molecules.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for 3-Piperidinol, 1-amino-

| Parameter | Value/Setting | Purpose |

| Software | GROMACS / AMBER | To run the simulation by integrating Newton's equations of motion. ijpras.commun.ca |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) | To describe the interatomic potentials and forces within the system. nih.gov |

| Solvent Model | TIP3P Water | To create an aqueous environment that mimics physiological conditions. nih.gov |

| System Size | ~3000 water molecules in a cubic box | To ensure the solute is sufficiently solvated and avoids interacting with its periodic image. ijpras.com |

| Simulation Time | 500 nanoseconds (ns) | To allow for adequate sampling of conformational space and ensure the system reaches equilibrium. mdpi.com |

| Temperature | 310 K | To simulate physiological temperature. |

| Pressure | 1 atm | To simulate physiological pressure. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration | To assess the stability, flexibility, and compactness of the molecule's conformation over time. ijpras.commdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. nih.gov These calculations provide detailed information about the distribution of electrons within 3-Piperidinol, 1-amino-, which is fundamental to understanding its chemical reactivity and spectroscopic properties.

Methods like DFT with a basis set such as B3LYP/6-31G(d,p) can be used to optimize the molecule's geometry and calculate various electronic descriptors. researchgate.net Key insights gained from these calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of the molecule most likely to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting how the molecule will interact with other molecules, such as biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on intramolecular charge transfer and the nature of chemical bonds within the molecule. researchgate.net

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from IR and Raman spectroscopy) to confirm the molecule's structure. researchgate.net

These theoretical calculations can predict which atoms in 3-Piperidinol, 1-amino- (e.g., the nitrogen atoms of the amino and piperidine groups, the oxygen of the hydroxyl group) are most likely to participate in chemical reactions or form hydrogen bonds.

Table 2: Predicted Electronic Properties of 3-Piperidinol, 1-amino- from Quantum Chemical Calculations

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.8 eV | Indicates the energy of the lowest available electron orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests higher chemical stability and lower reactivity. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing its solubility and interaction with polar molecules. |

| Most Negative Atomic Charge (ESP) | Oxygen atom of -OH group | Predicts the primary site for electrophilic attack or hydrogen bond donation. |

| Most Positive Atomic Charge (ESP) | Hydrogen atom of -OH group | Predicts a likely site for nucleophilic attack or hydrogen bond acceptance. |

Ligand-Protein Docking Studies and Molecular Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-Piperidinol, 1-amino-) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. dovepress.com

The process involves placing the 3D structure of 3-Piperidinol, 1-amino- into the binding site of a target protein. A scoring function is then used to evaluate the fitness of different binding poses, estimating the binding affinity. nih.gov The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. Commonly used docking software includes AutoDock Vina and Schrödinger's Glide. researchgate.netnih.gov

Successful docking studies can reveal:

Binding Energy/Docking Score: A numerical score that estimates the binding free energy, indicating the strength of the interaction. More negative values typically suggest stronger binding. mdpi.com

Key Interactions: The specific types of non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking. dovepress.comresearchgate.net

Binding Pose: The precise 3D orientation of the ligand within the protein's active site.

For 3-Piperidinol, 1-amino-, docking studies could predict its interaction with a hypothetical target, such as a kinase or a G-protein coupled receptor. The analysis might show that the hydroxyl group acts as a hydrogen bond donor or acceptor with a key amino acid residue, while the amino group forms an ionic bond with an acidic residue like aspartate or glutamate. researchgate.net

Table 3: Hypothetical Ligand-Protein Docking Results for 3-Piperidinol, 1-amino-

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -7.8 | ASP 154 | Hydrogen Bond (from -OH group) |

| Kinase A | -7.8 | GLU 98 | Ionic Interaction (from -NH2 group) |

| Kinase A | -7.8 | LEU 35, VAL 80 | Hydrophobic Interactions (from piperidine ring) |

| GPCR B | -6.5 | SER 210 | Hydrogen Bond (from -OH group) |

| GPCR B | -6.5 | TYR 301 | Hydrogen Bond (to piperidine N-H) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.me A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. creative-peptides.com

To build a QSAR model for analogs of 3-Piperidinol, 1-amino-, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) is required. For each compound, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Spatial descriptors: Related to the 3D shape and size of the molecule. nih.gov

Electronic descriptors: Such as partial atomic charges and dipole moment.

Thermodynamic descriptors: Like heat of formation or solvation energy. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity. nih.govscispace.com The resulting model's predictive power is rigorously evaluated using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds not used in model generation. nih.govnih.gov

A successful QSAR model could reveal that, for this class of compounds, high activity is correlated with a specific partial negative surface area and is inversely proportional to the molecular shadow, providing clear guidance for designing more potent derivatives. nih.gov

Virtual Screening for Novel Biological Targets and Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com It can be used in two primary ways: to find new potential drugs for a known target (ligand identification) or to identify potential protein targets for a given molecule like 3-Piperidinol, 1-amino- (target identification).

The process typically employs a hierarchical filtering approach:

Library Preparation: A large database of compounds (e.g., ZINC, MolPort) is prepared, often involving the generation of 3D conformers and prediction of ionization states. nih.govmdpi.com

Ligand-Based Screening: If known active ligands for a target exist, a pharmacophore model can be built. mdpi.comnih.gov This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. The library is then filtered to find molecules that match this pharmacophore.

Structure-Based Screening: Molecular docking is used to "dock" each of the remaining compounds into the target protein's binding site. mdpi.com Compounds are ranked based on their docking scores.

Hit Selection and Refinement: The top-scoring compounds, or "hits," are visually inspected for sensible binding modes and further filtered based on drug-likeness properties (e.g., Lipinski's Rule of Five). dovepress.com These promising candidates can then be acquired or synthesized for experimental validation.

A virtual screening campaign could identify 3-Piperidinol, 1-amino- as a potential inhibitor of a novel enzyme, or alternatively, use its structure as a starting point to screen for other compounds with similar features that might bind to a target of interest with higher affinity. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of 3 Piperidinol, 1 Amino

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of 3-Piperidinol, 1-amino-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for providing detailed information about the carbon-hydrogen framework of a molecule. For 3-Piperidinol, 1-amino-, both ¹H and ¹³C NMR would yield critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms. The proton attached to the carbon bearing the hydroxyl group (C3-H) would appear as a downfield multiplet. The protons on the carbons adjacent to the ring nitrogen (C2-H and C6-H) would also be shifted downfield. The protons of the 1-amino group (-NH₂) and the 3-hydroxyl group (-OH) would typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide evidence for the five unique carbon atoms in the piperidine (B6355638) ring. The chemical shifts would confirm the presence of the C-O and C-N bonds, with the carbon atom attached to the hydroxyl group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) resonating at lower fields compared to the other ring carbons.

Table 1: Predicted NMR Data for 3-Piperidinol, 1-amino- This table presents expected chemical shift (δ) ranges based on the chemical structure and general NMR principles. Actual values may vary based on solvent and experimental conditions.

| Analysis | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | H on C3 | 3.5 - 4.0 | Multiplet |

| H on C2, C6 | 2.8 - 3.4 | Multiplets | |

| H on C4, C5 | 1.4 - 2.0 | Multiplets | |

| H on -OH | 1.0 - 5.0 | Broad Singlet | |

| H on -NH₂ | 2.5 - 4.5 | Broad Singlet | |

| ¹³C NMR | C3 | 65 - 75 | - |

| C2, C6 | 50 - 60 | - | |

| C4, C5 | 20 - 40 | - |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 3-Piperidinol, 1-amino- (Molecular Formula: C₅H₁₂N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula, distinguishing it from other isobaric compounds. The expected monoisotopic mass is approximately 116.0950 Da.

Electron Ionization (EI) MS would likely lead to the formation of a molecular ion (M⁺) at m/z 116. Subsequent fragmentation could involve the loss of the amino group (•NH₂), a water molecule (H₂O) from the hydroxyl group, or cleavage of the piperidine ring. Tandem MS (MS/MS) experiments would be employed to isolate the molecular ion or a specific fragment ion and induce further fragmentation, providing more detailed structural connectivity information. wiley-vch.deresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Piperidinol, 1-amino-

| Ion | Predicted m/z | Identity |

| [M]⁺ | 116 | Molecular Ion |

| [M - NH₂]⁺ | 100 | Loss of amino radical |

| [M - H₂O]⁺ | 98 | Loss of water |

| [M - OH]⁺ | 99 | Loss of hydroxyl radical |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of 3-Piperidinol, 1-amino- would be characterized by specific absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching of the primary amino group would typically appear as two distinct sharp peaks in the 3300-3500 cm⁻¹ region. Other significant bands would include C-H stretching (2850-3000 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds. It can be a valuable tool for studying the skeletal vibrations of the piperidine ring. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Isomeric Analysis

Chromatographic methods are the primary means of separating 3-Piperidinol, 1-amino- from impurities, byproducts, and stereoisomers, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity and quantifying the amount of 3-Piperidinol, 1-amino-.

Given the compound's polar nature, a reversed-phase (RP-HPLC) method might exhibit poor retention on standard C18 columns. Therefore, alternative approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns that combine ion-exchange and reversed-phase properties may be more effective. researchgate.net

A significant challenge is the compound's lack of a strong UV chromophore. To overcome this, several detection strategies can be employed:

Pre-column Derivatization: Reacting the amino group with a UV-active agent, such as p-toluenesulfonyl chloride, introduces a chromophore, allowing for sensitive UV detection. nih.govresearchgate.net

Universal Detectors: Using detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) allows for quantification without prior derivatization. researchgate.net

For the analysis of stereoisomers (enantiomers resulting from the chiral center at C3), chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers. nih.govderpharmachemica.com

Table 3: Typical HPLC Methodologies for Aminopiperidine Analogs

| Parameter | Description | Reference Example |

| Mode | Chiral HPLC (for isomers) | Separation of 3-aminopiperidine enantiomers after derivatization. nih.gov |

| Column | Chiralpak AD-H | For derivatized enantiomers. nih.gov |

| Detector | UV (after derivatization), CAD (no derivatization) | UV at 228 nm for derivatized amines; CAD for underivatized polar compounds. researchgate.netnih.gov |

| Mobile Phase | Polar organic solvents (e.g., Ethanol (B145695) with additives) | 0.1% diethyl amine in ethanol for chiral separation. nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile compounds like 3-Piperidinol, 1-amino- presents challenges. Direct analysis is often difficult due to the high polarity of the hydroxyl and amino groups, which can lead to poor peak shape and thermal decomposition in the injector. thermofisher.com

To enable GC analysis, a derivatization step is typically required to convert the polar functional groups into more volatile and thermally stable ones. A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the -OH and -NH₂ groups into their trimethylsilyl (B98337) (TMS) ethers and amines, respectively. thermofisher.com

Once derivatized, the compound can be analyzed on a standard, low-polarity capillary column (e.g., a 5% phenyl polysiloxane phase) with detection by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov While challenging, some methods have been developed for related compounds like 3-aminopiperidine using direct injection without derivatization on specialized columns. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. For amines like 3-Piperidinol, 1-amino-, which lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.govresearchgate.net This process involves reacting the analyte with a derivatizing agent to introduce a chromophore, making it detectable by a UV detector. nih.gov

A common strategy involves derivatization with reagents such as para-toluenesulfonyl chloride (PTSC) or benzoyl chloride. nih.govgoogle.com The reaction creates diastereomeric derivatives that can be separated on a chiral stationary phase (CSP). The choice of the chiral column and mobile phase is critical for achieving optimal resolution between the enantiomers. For instance, a Chiralpak AD-H column has been successfully used for the separation of derivatized piperidin-3-amine (B1201142) enantiomers. nih.gov The resolution between the two enantiomer peaks should ideally be greater than 4.0 to ensure accurate quantification. nih.gov

The developed HPLC method must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is simple, precise, accurate, and robust. nih.gov

Below are examples of chromatographic conditions that have been employed for the chiral separation of related aminopiperidine compounds.

Table 1: Exemplary Chiral HPLC Conditions for Aminopiperidine Derivatives

| Parameter | Condition A | Condition B |

|---|---|---|

| Derivatizing Agent | Benzoyl Chloride | para-Toluene Sulfonyl Chloride (PTSC) |

| Column | ChromTech CHIRAL-AGP | Chiralpak AD-H |

| Mobile Phase | 0.015mol/L phosphate (B84403) aqueous solution-isopropanol (99:1) | 0.1% diethylamine (B46881) in ethanol |

| Flow Rate | 0.8 mL/min | 0.5 mL/min |

| Column Temperature | 30°C | Not Specified |

| Detection (UV) | 254 nm | 228 nm |

| Reference | google.com | nih.gov |

X-ray Crystallographic Analysis for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. This technique provides unequivocal proof of the spatial arrangement of atoms within a molecule and the packing of molecules in a crystal lattice.

The process begins with the growth of a suitable single crystal of the target compound, in this case, an enantiomerically pure form of 3-Piperidinol, 1-amino-. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern. mdpi.com

By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map is then used to determine the precise coordinates of each atom, bond lengths, bond angles, and torsion angles. nih.gov For chiral molecules, this analysis allows for the unambiguous assignment of the absolute configuration (R or S) at the stereocenter.

The crystallographic data includes key parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). mdpi.com This information describes the symmetry and size of the basic repeating unit of the crystal. While the specific crystal structure of 1-amino-3-piperidinol is not publicly documented, the table below illustrates the typical data obtained from such an analysis, based on published data for other piperidine derivatives. mdpi.comnih.gov

Table 2: Illustrative X-ray Crystallographic Data for a Piperidine Derivative

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₁H₁₂N₄S |

| Formula Weight (Mr) | 232.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 14.1637 (3) Åb = 11.2823 (3) Åc = 14.4413 (3) Åα = 90°β = 98.131 (2)°γ = 90° |

| Volume (V) | 2284.51 (9) ų |

| Z (Molecules per unit cell) | 8 |

| Reference | nih.gov |

This comprehensive structural information is invaluable for understanding the molecule's conformation, potential intermolecular interactions (such as hydrogen bonding), and how its shape influences its biological activity. nih.govnih.gov

Emerging Research Avenues and Future Prospects for 3 Piperidinol, 1 Amino Compounds

Application in Advanced Organic Transformations and Catalysis

The inherent bifunctional nature of 3-Piperidinol, 1-amino-, possessing both a secondary alcohol and a hydrazine-like amino group, presents intriguing possibilities for its use in advanced organic transformations and catalysis. The development of chiral variants of this compound could lead to novel ligands for asymmetric catalysis. The nitrogen atoms could coordinate to a metal center, while the hydroxyl group could participate in substrate binding or secondary interactions, creating a well-defined chiral environment for reactions such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions.

Furthermore, the 1-amino-piperidinol structure could serve as a precursor to unique organocatalysts. For instance, derivatization of the amino and hydroxyl groups could yield catalysts for reactions like the aldol (B89426) or Michael additions, leveraging the rigid piperidine (B6355638) backbone to control stereoselectivity.

Table 1: Potential Catalytic Applications of 3-Piperidinol, 1-amino- Derivatives

| Catalytic Application | Potential Derivative/Modification | Reaction Type |

| Asymmetric Hydrogenation | Chiral phosphine-ligated metal complexes | Reduction of prochiral ketones and olefins |

| Transfer Hydrogenation | Ruthenium or Iridium complexes | Reduction of carbonyl compounds |

| Organocatalysis | Prolinol-ether type derivatives | Asymmetric aldol and Michael reactions |

| C-H Activation | Directed metalation group precursor | Functionalization of unactivated C-H bonds |

Development as Chemical Probes for Cellular and Molecular Biology Studies

Chemical probes are essential tools for dissecting complex biological processes. mskcc.orgnih.govnih.gov The 3-Piperidinol, 1-amino- scaffold could be a valuable starting point for the design of novel chemical probes. By attaching fluorophores, biotin (B1667282) tags, or photoaffinity labels to either the amino or hydroxyl group, researchers could create probes to investigate specific biological targets. nih.gov

The piperidine ring system is a common motif in many biologically active molecules, suggesting that derivatives of 3-Piperidinol, 1-amino- might interact with specific proteins or cellular pathways. For example, probes could be designed to target enzymes where the amino and hydroxyl groups can form key hydrogen bonding interactions within an active site. The development of such probes would enable researchers to visualize target engagement in living cells, identify binding partners, and elucidate the functional consequences of target modulation. nih.gov

Integration into Multifunctional Therapeutic Agents and Conjugates

The concept of multifunctional therapeutic agents, or drug conjugates, aims to combine multiple pharmacological activities into a single molecule to enhance efficacy and reduce side effects. mdpi.comnih.gov The 3-Piperidinol, 1-amino- structure offers two distinct points for conjugation, making it an attractive linker or building block for such agents.

For instance, an anticancer drug could be attached to the hydroxyl group, while a cell-penetrating peptide or a targeting ligand is conjugated to the amino group. This could facilitate the targeted delivery of the cytotoxic payload to cancer cells, minimizing off-target toxicity. The piperidine core can provide a stable and synthetically tractable platform for constructing these complex molecular architectures.

Table 2: Hypothetical Multifunctional Agents Incorporating 3-Piperidinol, 1-amino-

| Therapeutic Area | Conjugated Moieties | Potential Mechanism of Action |

| Oncology | Cytotoxic drug + Tumor-targeting peptide | Targeted delivery of chemotherapy |

| Infectious Disease | Antibiotic + Bacterial efflux pump inhibitor | Overcoming antibiotic resistance |

| Neurodegenerative Disease | Neuroprotective agent + Blood-brain barrier shuttle | Enhanced brain penetration and therapeutic effect |

Potential in Materials Science and Polymer Chemistry Applications

The functional groups of 3-Piperidinol, 1-amino- also lend themselves to applications in materials science and polymer chemistry. As a bifunctional monomer, it could be incorporated into polymers such as polyesters or polyamides, introducing both hydroxyl and primary amino functionalities into the polymer backbone or as pendant groups. rsc.orgnih.gov

These functional groups could be used for post-polymerization modifications, allowing for the attachment of various molecules to tailor the material's properties. For example, grafting hydrophilic polymers to the hydroxyl groups could enhance the water solubility of the material, while modifying the amino groups could introduce cross-linking capabilities or specific binding sites. Such functionalized polymers could find use in areas like drug delivery, tissue engineering, and the development of functional coatings. mdpi.com

Collaborative Research and Translational Development Initiatives

Given the nascent stage of research into 3-Piperidinol, 1-amino-, significant progress will likely require collaborative efforts between academic researchers, pharmaceutical companies, and materials science laboratories. Initial exploratory studies in synthetic methodology and computational modeling could help to identify the most promising areas for application.

Translational development will depend on establishing robust and scalable synthetic routes to the compound and its derivatives. Subsequent collaborations could focus on screening these compounds in relevant biological assays or evaluating their properties in material science applications. Open-access initiatives to share preliminary findings and compound libraries could accelerate the exploration of this chemical space and unlock the full potential of 3-Piperidinol, 1-amino- and its derivatives.

Q & A

Q. What synthetic strategies are recommended for 1-amino-3-piperidinol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of 1-amino-3-piperidinol typically involves reductive amination or substitution reactions on piperidine derivatives. For example, spirocyclic piperidine intermediates (e.g., 1-benzyl-4-piperidone) can be acylated to introduce functional groups . Optimization includes adjusting solvent polarity (e.g., THF or dichloromethane), temperature (room temperature to reflux), and catalyst selection (e.g., palladium for hydrogenation). Reaction progress should be monitored via TLC or GC-MS, with purification by column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing 1-amino-3-piperidinol derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ and hydroxyl groups at ~3200–3600 cm⁻¹) .

- GC-MS : Detects molecular ion peaks (e.g., low-intensity M⁺ ions due to fragmentation; requires high-resolution MS for ambiguous cases) .

- NMR : ¹H NMR confirms stereochemistry and substitution patterns (e.g., piperidine ring protons at δ 1.5–3.5 ppm). ¹³C NMR resolves carbonyl or amino group positions .

Q. How can researchers verify the purity of 1-amino-3-piperidinol given limited analytical data from suppliers?

- Methodological Answer : Suppliers like Sigma-Aldrich often lack analytical data for niche compounds . Independent verification requires:

- HPLC : Quantifies purity using a C18 column and UV detection.

- Elemental Analysis : Confirms C, H, N, O ratios.

- Melting Point Analysis : Compares observed vs. literature values (if available) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., weak molecular ion peaks in GC-MS) be resolved for novel 1-amino-3-piperidinol analogs?

- Methodological Answer : Weak molecular ion peaks in GC-MS (e.g., <8% intensity ) may arise from thermal decomposition or poor ionization. Solutions include:

- High-Resolution MS (HRMS) : Accurately determines molecular formulas.

- Derivatization : Stabilizes compounds via acetylation or silylation.

- Complementary Techniques : Combine with NMR or X-ray crystallography for unambiguous confirmation .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of 1-amino-3-piperidinol in bioactive compounds?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., alkyl, aryl groups) at the 1-amino or 3-hydroxyl positions to assess steric/electronic effects.

- Computational Modeling : Use DFT or molecular docking to predict binding affinities (e.g., with enzymes or receptors).

- Biological Assays : Test analogs for activity (e.g., antimicrobial, CNS targets) using dose-response curves and control compounds .

Q. How can enantiomeric purity of chiral 1-amino-3-piperidinol derivatives be achieved and validated?

- Methodological Answer :

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) or enantioselective enzymes.

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H.

- Optical Rotation : Compare observed [α]D values with literature data for known configurations .

Q. What experimental designs are suitable for investigating the metabolic stability of 1-amino-3-piperidinol-based drug candidates?

- Population : Liver microsomes or hepatocytes.

- Intervention : Incubate compounds with CYP450 enzymes.

- Comparison : Control with stable reference compounds.

- Outcome : Measure half-life (t½) via LC-MS/MS. Use FINER criteria to ensure feasibility and relevance .

Data Analysis and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results for 1-amino-3-piperidinol derivatives?

- Methodological Answer :

- Re-evaluate Parameters : Check force fields in molecular dynamics simulations or solvent models in DFT calculations.

- Experimental Replication : Confirm synthetic pathways and characterization data.

- Error Analysis : Quantify uncertainties (e.g., RMSD in docking studies) and report confidence intervals .

Q. What protocols ensure reproducible synthesis of 1-amino-3-piperidinol analogs across laboratories?

- Methodological Answer :

- Detailed SOPs : Specify reaction scales, solvent batches, and equipment (e.g., Schlenk lines for air-sensitive steps).

- Collaborative Validation : Share samples with independent labs for cross-testing.

- Open Data : Publish raw spectra, chromatograms, and crystallographic data in supplementary materials .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling reactive intermediates in 1-amino-3-piperidinol synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.